molecular formula C10H6BrNO2 B13028594 7-Bromo-4-oxochroman-8-carbonitrile

7-Bromo-4-oxochroman-8-carbonitrile

Katalognummer: B13028594
Molekulargewicht: 252.06 g/mol
InChI-Schlüssel: IPIZRIFAHWHYGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Bromo-4-oxochroman-8-carbonitrile is a chemical compound with the molecular formula C10H4BrNO2 It is a derivative of chroman, a bicyclic organic compound, and contains a bromine atom, a nitrile group, and a ketone group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4-oxochroman-8-carbonitrile typically involves the bromination of chroman derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 4-oxochroman with bromine in the presence of a suitable catalyst to introduce the bromine atom at the 7-position. The nitrile group can then be introduced through a nucleophilic substitution reaction using a cyanide source such as sodium cyanide or potassium cyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-Bromo-4-oxochroman-8-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

7-Bromo-4-oxochroman-8-carbonitrile has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Bromo-4-oxochroman-8-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The bromine atom and nitrile group can participate in various interactions, such as hydrogen bonding and hydrophobic interactions, to modulate the activity of the target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 7-Chloro-4-oxochroman-8-carbonitrile
  • 6-Bromo-3-methyl-4H-chromen-4-one
  • 6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile

Uniqueness

7-Bromo-4-oxochroman-8-carbonitrile is unique due to the presence of both a bromine atom and a nitrile group, which can impart distinct chemical and biological properties. The combination of these functional groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C10H6BrNO2

Molekulargewicht

252.06 g/mol

IUPAC-Name

7-bromo-4-oxo-2,3-dihydrochromene-8-carbonitrile

InChI

InChI=1S/C10H6BrNO2/c11-8-2-1-6-9(13)3-4-14-10(6)7(8)5-12/h1-2H,3-4H2

InChI-Schlüssel

IPIZRIFAHWHYGO-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(C1=O)C=CC(=C2C#N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.